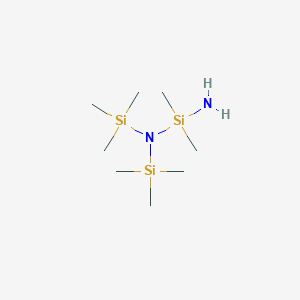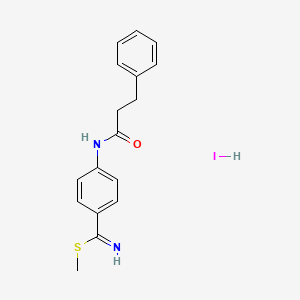
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C8H26N2Si3 It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce silanes.
Applications De Recherche Scientifique
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: This compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which are of interest in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)methanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)ethanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)propanamine
Uniqueness
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is unique due to its specific structure, which includes a silanediamine core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
17883-19-1 |
|---|---|
Formule moléculaire |
C8H26N2Si3 |
Poids moléculaire |
234.56 g/mol |
Nom IUPAC |
[[[amino(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H26N2Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h9H2,1-8H3 |
Clé InChI |
WQQNRCGNWRVYBY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)



![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)







![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
